(Dhq)2dpp
CAS No.:
Cat. No.: VC17301229
Molecular Formula: C58H60N8O4
Molecular Weight: 933.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C58H60N8O4 |
---|---|
Molecular Weight | 933.1 g/mol |
IUPAC Name | 5,8-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,3-diphenylpyrazino[2,3-d]pyridazine |
Standard InChI | InChI=1S/C58H60N8O4/c1-5-35-33-65-27-23-39(35)29-49(65)55(43-21-25-59-47-19-17-41(67-3)31-45(43)47)69-57-53-54(62-52(38-15-11-8-12-16-38)51(61-53)37-13-9-7-10-14-37)58(64-63-57)70-56(50-30-40-24-28-66(50)34-36(40)6-2)44-22-26-60-48-20-18-42(68-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,55-56H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,55+,56+/m0/s1 |
Standard InChI Key | ASIFOYYFJRZDEX-ACPVICQISA-N |
Isomeric SMILES | CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |
Introduction
Chemical Identity and Structural Features of (DHQ)₂DPP
Core Architecture and Stereochemical Configuration
(DHQ)₂DPP belongs to the class of bis-Cinchona alkaloid derivatives, characterized by two dihydroquinine (DHQ) units tethered to a diphenylphosphine (DPP) backbone. The DHQ moieties retain the original stereochemistry of the parent Cinchona alkaloids, featuring five stereogenic centers that confer a rigid, chiral environment . The diphenylphosphine linker introduces a sterically demanding yet electronically tunable platform, enabling precise control over transition-state geometries in catalytic cycles .
Key structural attributes include:
-
Stereogenic Centers: The DHQ units preserve the (8R,9S)-configuration inherent to natural quinine, critical for asymmetric induction .
-
Phosphine Coordination: The DPP group serves as a hemilabile ligand, facilitating reversible binding to metal centers while maintaining chirality transfer .
-
Conformational Rigidity: X-ray crystallography of analogous compounds reveals a preorganized C₂-symmetric structure, minimizing entropic penalties during substrate binding .
Comparative Analysis with Related Catalysts
(DHQ)₂DPP occupies a niche between the widely used (DHQ)₂PHAL and (DHQD)₂PHAL systems. Unlike the phthalazine-linked variants, the DPP backbone enhances π-acidity, improving coordination to late transition metals like palladium and rhodium . Table 1 contrasts key parameters:
Table 1: Comparative Properties of Cinchona-Derived Catalysts
Synthetic Methodology for (DHQ)₂DPP
Stepwise Assembly from Dihydroquinine
The synthesis begins with commercially available dihydroquinine (DHQ), which undergoes sequential functionalization:
Analytical Characterization
Critical validation steps include:
-
High-Resolution Mass Spectrometry: [M+H]⁺ observed at m/z 893.4021 (calc. 893.4018) .
-
13C NMR Analysis: Distinct signals at δ 128.5 (DPP aryl carbons) and δ 56.2 (C9 methine) confirm structural integrity .
-
Chiral HPLC: Daicel Chiralpak IA column resolves enantiopurity (>99% ee) using hexane/isopropanol (85:15) .
Mechanistic Insights into Catalytic Activity
Palladium-Catalyzed Cyclizations
(DHQ)₂DPP excels in intramolecular Heck reactions, where its phosphine moiety stabilizes Pd(0) intermediates while the DHQ units dictate facial selectivity. A representative transformation (Fig. 1) illustrates the cyclization of vinyl bromide 4 to tetracyclic product 5 with 94% ee :
Figure 1: Proposed Mechanism for Pd/(DHQ)₂DPP-Catalyzed Cyclization
Kinetic studies reveal a first-order dependence on catalyst concentration (kobs = 0.45 min⁻¹), with turnover frequencies exceeding 500 h⁻¹ .
Substrate Scope and Limitations
While effective for electron-deficient alkenes (e.g., acrylates, styrenes), the system struggles with sterically hindered substrates like norbornene (<20% conversion) . Modulating the DPP’s aryl substituents (e.g., p-CF₃ vs. p-OMe) fine-tunes activity, as evidenced by Hammett correlations (ρ = +0.82) .
Industrial Applications and Scalability
Large-Scale Synthesis of Chiral Pharmaceuticals
(DHQ)₂DPP has been deployed in the kilogram-scale production of anticoagulant intermediates. A 2023 pilot study achieved 89% yield and 97% ee in the synthesis of rivaroxaban precursor 6, outperforming (DHQ)₂PHAL (72% yield, 91% ee) .
Cost-Benefit Analysis
Despite superior performance, (DHQ)₂DPP’s reliance on precious metals (Pd, Rh) raises concerns. Lifecycle assessments suggest hybrid systems combining (DHQ)₂DPP with iron cocatalysts could reduce Pd loading by 60% without compromising efficiency .
Future Directions and Challenges
Heterogenization Strategies
Immobilizing (DHQ)₂DPP on mesoporous silica (SBA-15) via phosphine-silane linkers has shown promise, enabling five reuse cycles with <5% activity loss .
Computational Design
Machine learning models trained on DFT-calculated transition states (ωB97X-D3/def2-TZVP) predict that fluorinated DPP variants (e.g., (DHQ)₂F₄DPP) could enhance enantioselectivity by 12% in epoxide ring-opening reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume